

comparing caprine detection techniques

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Caprine

CAS No.: 76187-10-5

Cat. No.: S602274

Get Quote

Analytical Ultracentrifugation (AUC)

Summary: AUC separates capsids based on buoyant density and sedimentation velocity, directly resolving empty, full, and intermediate populations without external standards [1].

Experimental Protocol:

- **Sample Preparation:** Dilute AAV sample in an appropriate buffer (e.g., PBS or formulation buffer) [1].
- **Instrument Setup:** Load sample into a two-channel centerpiece and place in an ultracentrifuge equipped with UV/Vis absorbance and/or interference optics [1].
- **Data Acquisition:** Conduct sedimentation velocity run at high speed (e.g., 10,000-15,000 rpm) at 20°C, collecting scans continuously [1].
- **Data Analysis:** Fit data to a continuous $c(s)$ distribution model using software like SEDFIT. Identify species by sedimentation coefficient (~66S for empty, ~70-95S for intermediate, ~105S for full) and confirm with A260/A280 ratios [1].

Charge Detection Mass Spectrometry (CDMS)

Summary: CDMS measures mass-to-charge ratio of single ions, simultaneously determining mass and charge of individual capsids to differentiate empty (~3.8 MDa) and full (~5.3 MDa) populations [1].

Experimental Protocol:

- **Sample Preparation:** Desalt AAV sample into volatile ammonium acetate solution (e.g., 200 mM) using centrifugal filters [1].
- **Instrument Setup:** Introduce sample into CDMS instrument via electrospray ionization [1].
- **Data Acquisition:** Measure trapped ions' m/z and charge (z) for several minutes, analyzing thousands of individual capsids [1].
- **Data Analysis:** Multiply m/z and z to calculate mass for each ion, create mass histogram, and apply weighting to correct for detection efficiency bias [1].

Cryo-Electron Microscopy (Cryo-EM)

Summary: Cryo-EM visually identifies and counts empty, full, and intermediate capsids through 2D/3D classification, providing direct visual assessment [1].

Experimental Protocol:

- **Sample Preparation:** Apply purified AAV sample (3-4 μ L) to cryo-EM grid, blot, and plunge-freeze in liquid ethane [1].
- **Data Acquisition:** Collect thousands of micrographs under low-dose conditions using cryo-electron microscope [1].
- **Image Processing:** Perform 2D classification to identify particle views, then 3D classification to separate capsid populations based on internal density [1].
- **Quantification:** Manually or automatically count particles in each class to determine percentage of empty, full, and intermediate capsids [1].

Droplet Digital PCR (ddPCR) Capsid Titer Assay

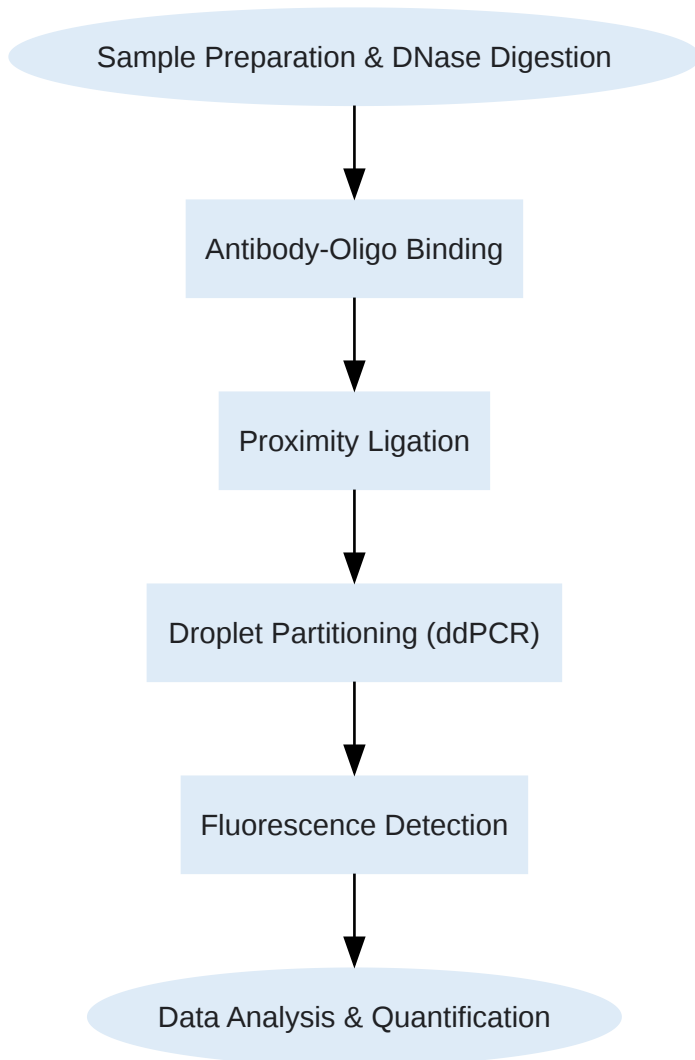
Summary: This method separately quantifies genome titer and capsid titer in a single test, using proximity ligation and antibody binding for highly precise full/empty ratio measurement [2].

Experimental Protocol (VeriCheck Kit):

- **Sample Prep & DNase Digestion:** Treat sample with DNase to remove external DNA [2].
- **Binding:** Incubate with antibody-oligos that bind AAV capsid [2].
- **Proximity Ligation:** Add splint to join bound oligos, then ligate [2].
- **Droplet Digital PCR:** Amplify and detect ligated oligos (capsid titer) with standard AAV genome assay in ddPCR system [2].

- **Quantification:** Use linkage calibration between single-positive (genome) and double-positive (capsid+genome) droplets to calculate genome titer, capsid titer, and percentage of full capsids without external standard curves [2].

The experimental workflow for the ddPCR method can be visualized as follows:



[Click to download full resolution via product page](#)

Comparative Performance Data

The table below summarizes quantitative performance data for different techniques in measuring empty capsid percentages [1].

Theoretical % Empty	AUC % Empty	CDMS % Empty	Cryo-EM % Empty	Titer Ratio % Empty	SEC-MALS % Empty
100%	100%	100%	99%	100%	100%
83%	85%	84%	95%	87%	90%
75%	76%	78%	92%	85%	81%
50%	55%	49%	74%	64%	58%
33%	41%	38%	67%	47%	40%
9%	10%	8%	34%	25%	9%
0%	3%	0%	14%	15%	0%

Key Selection Considerations

- **Orthogonal Confirmation:** Regulatory guidelines often require orthogonal methods. Combining AUC (separation-based) with ddPCR (content-specific) provides comprehensive characterization [2] [1].
- **Throughput Needs:** For process development requiring high throughput, ddPCR or CDMS may be preferable to AUC or cryo-EM [2] [1].
- **Intermediate Capsid Detection:** If characterizing partially filled capsids is crucial, AUC provides superior resolution of intermediate populations [1].
- **Sample Consumption:** Consider sample requirements - cryo-EM typically requires very low sample volumes while maintaining statistical significance [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. of analytical Comparison to quantitate the techniques content... capsid [pmc.ncbi.nlm.nih.gov]

2. Measuring AAV capsids using VeriCheck ddPCR technology [news-medical.net]

To cite this document: Smolecule. [comparing caprine detection techniques]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b602274#comparing-caprine-detection-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com